molecular formula C8H7IN2O B1593160 3-Iodo-7-methoxy-1H-indazole CAS No. 351210-07-6

3-Iodo-7-methoxy-1H-indazole

Cat. No.: B1593160
CAS No.: 351210-07-6
M. Wt: 274.06 g/mol
InChI Key: CDMLCUJEOMSFDX-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxy-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is known for its wide range of pharmacological activities The indazole ring system is a significant structural motif in medicinal chemistry due to its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-methoxy-1H-indazole typically involves the iodination of 7-methoxy-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogenating agent like iodine monochloride. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted indazoles with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Products include dihydroindazole derivatives.

Scientific Research Applications

3-Iodo-7-methoxy-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    7-Methoxy-1H-indazole:

    3-Bromo-7-methoxy-1H-indazole: Similar structure with bromine instead of iodine, which can alter its reactivity and biological effects.

Uniqueness

3-Iodo-7-methoxy-1H-indazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents can enhance the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

3-iodo-7-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMLCUJEOMSFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(NN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630240
Record name 3-Iodo-7-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351210-07-6
Record name 3-Iodo-7-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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